Opposite Direction of Effect on Reserpine-Induced Hypothermia: CRL 40914 vs. CRL 40915
In the reserpine-induced hypothermia model — a classical screen for antidepressant activity — CRL 40914 (2-phenyl-4-ethyl-morpholine) opposes reserpine-induced hypothermia, consistent with an antidepressant-like profile. In contrast, CRL 40915 (2-o-tolyl-4-methyl-morpholine) aggravates reserpine-induced hypothermia, representing a qualitatively opposite pharmacological response [1]. Both compounds were tested under identical conditions in the same patent, allowing direct head-to-head comparison.
| Evidence Dimension | Effect on reserpine-induced hypothermia (2.5 mg/kg reserpine i.p. in mice) |
|---|---|
| Target Compound Data | CRL 40914: Opposes hypothermia and reserpinic ptosis (antidepressant-like effect) |
| Comparator Or Baseline | CRL 40915 (2-o-tolyl-4-methyl-morpholine): Leads to aggravation of reserpine-induced hypothermia; ptosis unchanged |
| Quantified Difference | Qualitatively opposite: opposition (CRL 40914) vs. aggravation (CRL 40915) |
| Conditions | Mice, 4 hours after 2.5 mg/kg i.p. reserpine; CRL compounds administered to batches of 6 mice; EP0080940B1 pharmacological characterization |
Why This Matters
For procurement decisions in CNS drug discovery, this qualitative divergence demonstrates that N-ethyl vs. N-methyl substitution on the 2-phenylmorpholine scaffold is not functionally interchangeable and directly impacts antidepressant screening outcomes.
- [1] EP0080940B1, pp. 22–24: Pharmacological comparison of CRL 40914 and CRL 40915 in reserpine-induced hypothermia model in mice. View Source
